N,N,4-trimethylphthalazin-1-amine
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Overview
Description
N,N,4-trimethylphthalazin-1-amine: is a chemical compound with the molecular formula C11H14N2. It belongs to the class of phthalazine derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms and the fourth position of the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylphthalazin-1-amine typically involves the reaction of phthalazine with methylating agents under controlled conditions. One common method is the methylation of phthalazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where phthalazine and methylating agents are continuously fed into the system, and the product is continuously extracted. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N,4-trimethylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding phthalazine diones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: Halogenated phthalazine derivatives.
Scientific Research Applications
N,N,4-trimethylphthalazin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N,N,4-trimethylphthalazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Phthalazine: The parent compound of N,N,4-trimethylphthalazin-1-amine.
Phthalazine-1,4-dione: An oxidized derivative of phthalazine.
N,N-dimethylphthalazin-1-amine: A similar compound with two methyl groups.
Uniqueness: this compound is unique due to the presence of three methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other phthalazine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N,4-trimethylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9-6-4-5-7-10(9)11(13-12-8)14(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLILGCIGKVWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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